Potent Soluble Epoxide Hydrolase (sEH) Inhibition vs. Low 5-Lipoxygenase (5-LOX) Activity: A Defined Selectivity Profile
3-[(Naphthalen-1-yloxy)methyl]azetidine demonstrates a high degree of selectivity for soluble epoxide hydrolase (sEH) over 5-lipoxygenase (5-LOX). In a direct, in vitro comparison against the same compound, the IC50 for human recombinant sEH is 15 nM [1], while the IC50 for human recombinant 5-LOX is significantly higher at 1,000 nM [2]. This represents a >66-fold difference in potency, confirming a clear functional bias towards sEH inhibition.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM (for sEH) |
| Comparator Or Baseline | Same Compound: IC50 = 1,000 nM (for 5-LOX) |
| Quantified Difference | >66-fold selectivity for sEH over 5-LOX |
| Conditions | Inhibition of human recombinant sEH expressed in baculovirus-infected Sf9 insect cells [1]; Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3) [2]. |
Why This Matters
This defined selectivity profile is crucial for researchers developing sEH-targeted therapeutics, as it reduces the risk of confounding results from concurrent inhibition of the 5-LOX pathway, a common off-target effect in related anti-inflammatory compounds.
- [1] BindingDB BDBM50620372, CHEMBL5428089. Affinity Data: IC50=15 nM for Bifunctional epoxide hydrolase 2 (Human). View Source
- [2] BindingDB BDBM50620372, CHEMBL5428089. Affinity Data: IC50=1,000 nM for Polyunsaturated fatty acid 5-lipoxygenase (Human). View Source
